tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Overview
Description
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a chlorophenyl group, and a pyrazolyl group attached to a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .
Mode of Action
This can result in alterations in cellular processes, potentially leading to the desired therapeutic effects .
Biochemical Pathways
Based on the target protein, it can be inferred that it may influence the transcriptional regulation processes in mycobacterium tuberculosis .
Result of Action
Based on its potential target, it may influence the transcriptional regulation processes in mycobacterium tuberculosis, potentially leading to therapeutic effects .
Preparation Methods
The synthesis of tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or a β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, typically using a chlorophenyl halide in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized by cyclization of an appropriate amine precursor.
Attachment of the tert-butyl group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.
Comparison with Similar Compounds
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate can be compared with similar compounds such as:
tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: This compound features a cyanophenyl group instead of a chlorophenyl group, which can affect its reactivity and applications.
tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate:
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group, which can influence its solubility and reactivity compared to the chlorophenyl derivative.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperidine-1-carboxylate scaffold.
Properties
IUPAC Name |
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-19(2,3)25-18(24)23-10-8-14(9-11-23)17-12-16(21-22-17)13-4-6-15(20)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUYSGSVKPEWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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